2-Amino-3-(2-methoxyethoxy)benzoic acid
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Overview
Description
2-Amino-3-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid, featuring an amino group at the second position and a 2-methoxyethoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-methoxyethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Amination: Introduction of the amino group at the second position can be achieved through nitration followed by reduction.
Etherification: The 2-methoxyethoxy group is introduced via etherification reactions, often using reagents like methoxyethanol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
2-Amino-3-(2-methoxyethoxy)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyethoxy group can enhance solubility and bioavailability. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 2-Amino-3-methoxybenzoic acid
- 2-Amino-3-ethoxybenzoic acid
- 2-Amino-3-(2-ethoxyethoxy)benzoic acid
Comparison:
- 2-Amino-3-methoxybenzoic acid: Lacks the extended ethoxy chain, which may affect its solubility and reactivity.
- 2-Amino-3-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a methoxyethoxy group, leading to different steric and electronic properties.
- 2-Amino-3-(2-ethoxyethoxy)benzoic acid: Similar to 2-Amino-3-(2-methoxyethoxy)benzoic acid but with an ethoxyethoxy group, which may influence its interaction with molecular targets.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-3-(2-methoxyethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-5-6-15-8-4-2-3-7(9(8)11)10(12)13/h2-4H,5-6,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKYUJYCIDNGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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